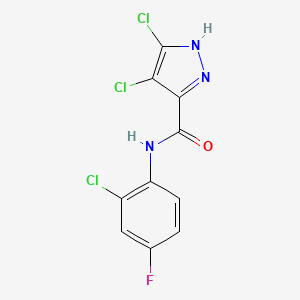

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BLX3887 implique la réaction de l'acide 4,5-dichloro-1H-pyrazole-3-carboxylique avec la 2-chloro-4-fluoroaniline dans des conditions spécifiques. La réaction nécessite généralement la présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

La production industrielle de BLX3887 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

BLX3887 subit principalement des réactions de substitution en raison de la présence d'atomes d'halogène dans sa structure. Il peut également participer à des réactions de substitution aromatique nucléophile, où les atomes de chlore sont remplacés par des nucléophiles .

Réactifs et conditions courants

Nucléophiles : Méthoxyde de sodium, tert-butoxyde de potassium

Solvants : Diméthylsulfoxyde (DMSO), tétrahydrofurane (THF)

Conditions : Températures élevées (50-100 °C), atmosphère inerte (azote ou argon)

Principaux produits

Les principaux produits formés par ces réactions sont des dérivés de BLX3887 où les atomes de chlore sont remplacés par d'autres groupes fonctionnels tels que des groupes méthoxy ou tert-butyle .

Applications de la recherche scientifique

BLX3887 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour étudier les réactions de substitution.

Biologie : Utilisé en biologie cellulaire pour étudier le rôle de la 15-lipoxygenase de type 1 dans les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant l'inflammation et la réponse immunitaire en raison de ses effets inhibiteurs sur la 15-lipoxygenase de type 1.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'essais biochimiques

Mécanisme d'action

BLX3887 exerce ses effets en inhibant sélectivement la 15-lipoxygenase de type 1. Cette enzyme est impliquée dans le métabolisme des acides gras polyinsaturés pour produire des médiateurs pro-inflammatoires. En inhibant la 15-lipoxygenase de type 1, BLX3887 réduit la production de ces médiateurs, modulant ainsi les réponses inflammatoires. Les cibles moléculaires comprennent le site actif de l'enzyme, où BLX3887 se lie et empêche l'accès du substrat .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibit significant activity against various cancer cell lines. The compound's structure allows it to function as a selective androgen receptor modulator (SARM), which is beneficial in treating androgen-dependent cancers such as prostate cancer. SARMs are known for their ability to selectively activate androgen receptors in muscle and bone while minimizing effects on other tissues, which can reduce side effects associated with traditional anabolic steroids .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been studied for its anti-inflammatory effects. It has shown promise in inhibiting inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The pyrazole moiety is often associated with such biological activities, contributing to the compound's therapeutic profile .

Agricultural Applications

Herbicide Development

The compound is also being explored as an active ingredient in herbicides. Its structural characteristics allow it to interfere with specific biochemical pathways in plants, leading to effective weed control. The incorporation of chlorine and fluorine atoms enhances the herbicide's potency and selectivity towards target species while reducing the impact on non-target organisms .

Pesticide Formulations

In pesticide formulations, this compound can serve as an intermediate or active ingredient due to its efficacy against a range of pests. Its application could lead to the development of more environmentally friendly pest control solutions that maintain crop yield without harming beneficial insects .

Material Science

Polymer Synthesis

There is ongoing research into using this compound as a building block for synthesizing novel polymers with specific properties. The presence of the pyrazole ring can impart unique thermal and mechanical properties to the resulting materials, making them suitable for applications in coatings, adhesives, and composites .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Selective androgen receptor modulator (SARM) for prostate cancer treatment |

| Anti-inflammatory Properties | Inhibition of inflammatory pathways | |

| Agricultural Science | Herbicide Development | Effective weed control via biochemical interference |

| Pesticide Formulations | Active ingredient for pest control | |

| Material Science | Polymer Synthesis | Building block for novel polymers with enhanced properties |

Case Studies

- Anticancer Studies : A study published in Cancer Research demonstrated that similar compounds inhibited tumor growth in prostate cancer models by selectively targeting androgen receptors without affecting muscle mass significantly .

- Herbicide Efficacy : Research published in Pest Management Science highlighted the effectiveness of pyrazole-based herbicides against resistant weed species, showcasing the potential of this compound in agricultural applications .

- Polymer Properties : Investigations into new polymer materials incorporating pyrazole derivatives indicated improved thermal stability and mechanical strength compared to traditional polymers, suggesting potential industrial applications .

Mécanisme D'action

BLX3887 exerts its effects by selectively inhibiting 15-lipoxygenase type 1. This enzyme is involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators. By inhibiting 15-lipoxygenase type 1, BLX3887 reduces the production of these mediators, thereby modulating inflammatory responses. The molecular targets include the active site of the enzyme, where BLX3887 binds and prevents substrate access .

Comparaison Avec Des Composés Similaires

Composés similaires

BLX3886 : Un autre inhibiteur de la 15-lipoxygenase de type 1, mais avec une sélectivité et une puissance différentes.

Unicité

BLX3887 est unique en raison de sa haute sélectivité pour la 15-lipoxygenase de type 1 par rapport aux autres lipoxygenases telles que la 15-lipoxygenase de type 2, la 5-lipoxygenase et la 12-lipoxygenase. Cette sélectivité en fait un outil précieux dans la recherche axée sur l'inhibition spécifique de la 15-lipoxygenase de type 1 sans affecter d'autres enzymes apparentées .

Activité Biologique

4,5-Dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.

The molecular formula of this compound is . The compound features a pyrazole ring substituted with dichloro and chloro-fluorophenyl groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The reaction conditions and purification methods are crucial for obtaining the desired purity and yield.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

These findings suggest that the target compound may also possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Some compounds in this class have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . For example, certain derivatives showed IC50 values significantly lower than traditional NSAIDs like diclofenac.

| Compound | COX-2 Inhibition (%) | Reference Drug |

|---|---|---|

| 150a | 62% | Celecoxib (22%) |

| 150b | 71% | Celecoxib (22%) |

Such data indicate that this compound may exhibit promising anti-inflammatory effects.

Androgen Receptor Modulation

Compounds structurally related to the target compound have been identified as tissue-selective androgen receptor modulators (SARMs). These compounds show high affinity for androgen receptors and exhibit antagonistic activity, making them potential candidates for treating androgen-dependent conditions such as prostate cancer .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives against prostate cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively while exhibiting minimal toxicity to normal cells. This highlights the therapeutic potential of pyrazole-based compounds in oncology.

Propriétés

IUPAC Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVTYLZKKCIGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.